molecular formula C8H7N3 B8518202 6-Cyclopropylpyrazine-2-carbonitrile

6-Cyclopropylpyrazine-2-carbonitrile

Cat. No.: B8518202
M. Wt: 145.16 g/mol
InChI Key: FKLQGEJFSYZTPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Cyclopropylpyrazine-2-carbonitrile is a pyrazine derivative featuring a cyclopropyl substituent at the 6-position and a nitrile group (-CN) at the 2-position. The pyrazine core is a six-membered aromatic ring with two nitrogen atoms at non-adjacent positions. The cyclopropyl group introduces steric bulk and unique electronic effects, while the nitrile group enhances reactivity through its electron-withdrawing nature. This compound is likely synthesized via cyclocondensation or substitution reactions involving cyclopropyl precursors.

Properties

Molecular Formula

C8H7N3

Molecular Weight

145.16 g/mol

IUPAC Name

6-cyclopropylpyrazine-2-carbonitrile

InChI

InChI=1S/C8H7N3/c9-3-7-4-10-5-8(11-7)6-1-2-6/h4-6H,1-2H2

InChI Key

FKLQGEJFSYZTPF-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=CN=C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Variations

The following table compares key pyrazine-2-carbonitrile derivatives, emphasizing substituent effects:

Compound Name Substituents Molecular Formula Key Properties/Applications Evidence Source
6-Cyclopropylpyrazine-2-carbonitrile 6-Cyclopropyl, 2-CN C₈H₆N₄ (inferred) Steric bulk; potential metabolic stability
5-Chloro-6-methyl-2-pyrazinecarbonitrile 5-Cl, 6-CH₃, 2-CN C₆H₃ClN₃ Electron-withdrawing Cl; lipophilic
6-Fluoro-pyrazine-2-carbonitrile 6-F, 2-CN C₅H₂FN₃ High electronegativity; bioactivity probe
3-Amino-6-cyclopropyl-pyrazine-2-carbonitrile 3-NH₂, 6-Cyclopropyl, 2-CN C₈H₈N₄ Hydrogen bonding capability
5-Substituted dihydropyrazolo-pyrazine carbonitriles Dihydro pyrazine core, 2-CN Varies (e.g., C₁₄H₁₄FN₆) Saturated core; pharmacological activity

Key Differences and Implications

Electron-withdrawing groups (Cl, F) increase the pyrazine ring’s electrophilicity, enhancing reactivity in nucleophilic substitutions. In contrast, cyclopropyl’s sigma-donor effects may moderate this reactivity .

Biological and Pharmacological Relevance: Dihydropyrazolo-pyrazine carbonitriles (e.g., compound 29 in ) exhibit saturated cores, improving solubility and conformational flexibility for target engagement . The fully aromatic pyrazine in the target compound may prioritize stability over flexibility. The 3-amino-6-cyclopropyl analog () introduces hydrogen-bonding capacity via the -NH₂ group, a feature absent in the target compound. This could influence solubility and receptor affinity .

Synthetic Accessibility :

  • Derivatives like 5-Chloro-6-methyl-2-pyrazinecarbonitrile are synthesized via direct halogenation or alkylation, while cyclopropyl-containing analogs may require specialized reagents (e.g., cyclopropane carboxaldehydes) or transition-metal catalysis .

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